tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that features a pyrazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield tert-Butyl Methyl(2-(3-amino-1H-pyrazol-1-yl)ethyl)carbamate, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- tert-Butyl Methyl(2-(3-amino-1H-pyrazol-1-yl)ethyl)carbamate
- tert-Butyl Methyl(2-(3-chloro-1H-pyrazol-1-yl)ethyl)carbamate
- tert-Butyl Methyl(2-(3-methyl-1H-pyrazol-1-yl)ethyl)carbamate
Uniqueness
The uniqueness of tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique redox chemistry and potential biological activities that are not observed in similar compounds with different substituents .
Properties
Molecular Formula |
C11H18N4O4 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-(3-nitropyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(16)13(4)7-8-14-6-5-9(12-14)15(17)18/h5-6H,7-8H2,1-4H3 |
InChI Key |
YKMRXARXLGLTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.